molecular formula C6H7FN2 B1285543 3-Amino-2-fluoro-6-methylpyridine CAS No. 374633-34-8

3-Amino-2-fluoro-6-methylpyridine

Cat. No.: B1285543
CAS No.: 374633-34-8
M. Wt: 126.13 g/mol
InChI Key: QTJMEDHISAJXDF-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-6-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where the pyridine ring is substituted with an amino group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluoro-6-methylpyridine typically involves the fluorination of 2-amino-3-methylpyridine. One common method is the Balz-Schiemann reaction, where 2-amino-3-methylpyridine is diazotized and then treated with a fluorinating agent such as tetrafluoroboric acid to introduce the fluorine atom at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-fluoro-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Amino-2-fluoro-6-methylpyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules for studying biological processes.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoro-6-methylpyridine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-fluoro-6-methylpyridine is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

2-fluoro-6-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJMEDHISAJXDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590297
Record name 2-Fluoro-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-34-8
Record name 2-Fluoro-6-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374633-34-8
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